molecular formula C14H16N4O3S B6098079 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6098079
M. Wt: 320.37 g/mol
InChI Key: QFLCLMFYMIJTEU-UHFFFAOYSA-N
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Description

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide include other pyrimidine derivatives with sulfanyl and acetamide groups. These compounds may share some chemical properties but differ in their biological activity or specific applications. For example:

  • 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-cyclopropylacetamide
  • 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity or biological activity compared to its analogs .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCLMFYMIJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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